6-Mercapto-9-methylpurine
Overview
Description
6-Mercapto-9-methylpurine is a purine derivative with significant biological and chemical importance. It is known for its role in various biochemical processes and its application in medicinal chemistry. This compound is characterized by the presence of a mercapto group at the sixth position and a methyl group at the ninth position of the purine ring.
Mechanism of Action
Target of Action
6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .
Biochemical Pathways
The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The bioavailability of this compound ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .
Result of Action
The action of this compound results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .
Biochemical Analysis
Biochemical Properties
6-Mercapto-9-methylpurine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This inhibition alters the synthesis and function of RNA and DNA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it reduces macrophage activation and gut epithelium proliferation through the inhibition of GTPase Rac1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by binding with biomolecules and inhibiting or activating enzymes . For instance, it inhibits the enzyme PRPP amidotransferase, thereby affecting purine nucleotide synthesis and metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, the use of allopurinol in combination with low dose this compound helps reduce levels of this compound, which are toxic to liver tissue, while increasing the therapeutic levels of this compound for some inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound with other cytotoxic drugs have been associated with an increased risk of developing leukemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For example, allopurinol can alter this compound metabolism to maximize 6-thioguanine nucleotide (6-TGN) production while reducing the hepatotoxic metabolite, 6-methyl-mercaptopurine (6-MMPN) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-9-methylpurine typically involves the reaction of 9-methylpurine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization to obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Mercapto-9-methylpurine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Mercapto-9-methylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
6-Mercapto-9-methylpurine can be compared with other similar compounds, such as:
6-Mercaptopurine: Both compounds have a mercapto group at the sixth position, but 6-Mercaptopurine lacks the methyl group at the ninth position.
9-Methylpurine: This compound has a methyl group at the ninth position but lacks the mercapto group at the sixth position.
Thioguanine: Similar to 6-Mercaptopurine, thioguanine has a thiol group but differs in its overall structure and specific applications.
Uniqueness: this compound is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
9-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAZBCXPLJHIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143420 | |
Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-20-8 | |
Record name | 9-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-6-thiopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-MERCAPTO-9-METHYLPURINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?
A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.
Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?
A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.
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